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Compound of Interest

Compound Name:
Ethyl 7-(4-bromophenyl)-4,7-

dioxoheptanoate

Cat. No.: B595517 Get Quote

CAS Number: 1208318-08-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-(4-bromophenyl)-4,7-
dioxoheptanoate, a molecule of interest for synthetic and medicinal chemistry applications.

This document details its chemical identity, a proposed synthetic route based on established

chemical principles, and its potential as a building block in the development of novel chemical

entities.

Core Chemical Data
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is a dicarbonyl compound containing a

bromophenyl moiety, suggesting its potential as an intermediate in the synthesis of more

complex molecules, including potential pharmaceutical agents. The presence of the bromine

atom provides a reactive handle for various cross-coupling reactions, while the keto-ester

functionality allows for a wide range of chemical transformations.
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Property Value

CAS Number 1208318-08-4

Molecular Formula C₁₅H₁₇BrO₄[1]

Molecular Weight 341.2 g/mol [1]

IUPAC Name ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

Canonical SMILES
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)OCC)

Br

Physical State
Not explicitly documented; likely a solid at room

temperature based on similar structures.

Solubility

Not explicitly documented; expected to be

soluble in common organic solvents like

dichloromethane, chloroform, and ethyl acetate.

Melting Point Not documented in publicly available literature.

Boiling Point Not documented in publicly available literature.

Proposed Synthesis: Friedel-Crafts Acylation
While a specific, detailed experimental protocol for the synthesis of Ethyl 7-(4-
bromophenyl)-4,7-dioxoheptanoate is not readily available in the reviewed literature, a

plausible and well-established synthetic route is the Friedel-Crafts acylation of bromobenzene

with ethyl glutaryl chloride.[2] This reaction is a classic method for the formation of aryl ketones.

Reaction Scheme:
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Product
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Friedel-Crafts
Acylation

Ethyl Glutaryl Chloride Lewis Acid (e.g., AlCl₃)

Catalyst

Inert Solvent (e.g., DCM)

Medium

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

Click to download full resolution via product page

Caption: Proposed synthesis of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate.

Experimental Protocol (General Procedure)
The following is a generalized protocol for a Friedel-Crafts acylation reaction and would require

optimization for the specific synthesis of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate.

Materials:

Bromobenzene

Ethyl glutaryl chloride

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

Anhydrous dichloromethane (DCM) or another inert solvent

Hydrochloric acid (HCl), aqueous solution
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and

anhydrous dichloromethane under a nitrogen atmosphere.

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. To the stirred

suspension, add ethyl glutaryl chloride dropwise via the dropping funnel.

Addition of Bromobenzene: After the addition of the acyl chloride, add bromobenzene

dropwise, maintaining the temperature at 0 °C.

Reaction: Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room

temperature and stir for several hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture

into a beaker containing crushed ice and concentrated hydrochloric acid.

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic Characterization (Predicted)
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While experimental spectra for Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate are not

available in the searched literature, the following are expected characteristic signals based on

its structure:

¹H NMR:

Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-7.8 ppm and 7.8-

8.1 ppm) corresponding to the protons on the bromophenyl ring.

Ethyl Ester Protons: A quartet (around 4.1-4.3 ppm) for the -OCH₂- group and a triplet

(around 1.2-1.4 ppm) for the -CH₃ group.

Aliphatic Protons: Multiple triplets and/or multiplets in the region of 2.5-3.5 ppm

corresponding to the methylene groups of the heptanoate chain.

¹³C NMR:

Carbonyl Carbons: Two signals in the downfield region (approximately 195-210 ppm) for the

two ketone carbons and one signal for the ester carbonyl (around 170-175 ppm).

Aromatic Carbons: Signals in the aromatic region (approximately 128-140 ppm), including

the carbon attached to the bromine atom.

Ethyl Ester Carbons: Signals for the -OCH₂- (around 60-62 ppm) and -CH₃ (around 14-15

ppm) groups.

Aliphatic Carbons: Several signals in the aliphatic region (approximately 20-40 ppm) for the

methylene carbons of the heptanoate chain.

IR Spectroscopy:

C=O Stretching: Strong absorption bands around 1730-1740 cm⁻¹ for the ester carbonyl and

1680-1700 cm⁻¹ for the aryl ketone carbonyl.

C-Br Stretching: A characteristic absorption in the fingerprint region.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a

characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Fragmentation patterns would likely involve cleavage at the carbonyl groups.

Potential Applications in Drug Development
The structure of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate suggests its utility as a

versatile building block in medicinal chemistry. The bromophenyl group can be modified via

various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse

substituents, allowing for the exploration of structure-activity relationships. The dicarbonyl

functionality can be used to synthesize a variety of heterocyclic compounds, which are

common scaffolds in many drug molecules.
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Caption: Potential utility in medicinal chemistry.

Conclusion
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS: 1208318-08-4) is a chemical

compound with significant potential as an intermediate in organic synthesis and drug discovery.

While detailed experimental data for this specific molecule is limited in the public domain, its

synthesis can be reasonably proposed via a Friedel-Crafts acylation. The presence of multiple

functional groups offers a platform for the generation of diverse molecular architectures for

further investigation in various research and development programs. Researchers are advised

to perform their own characterization and optimization of synthetic procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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